1-benzyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-BENZYL-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring fused with a benzimidazole moiety, which is further substituted with a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-phenoxyethyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by cyclization reactions involving appropriate amine and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
1-BENZYL-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s derivatives are investigated for their use in the synthesis of advanced materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidinone ring.
Benzimidazole Derivatives: Compounds such as benzimidazole and its substituted derivatives exhibit similar biological activities due to the benzimidazole core.
Uniqueness
1-BENZYL-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to the combination of the benzimidazole and pyrrolidinone rings with a phenoxyethyl substitution. This unique structure may confer distinct biological properties and enhance its potential as a versatile scaffold in drug discovery.
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-benzyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H25N3O2/c30-25-17-21(19-28(25)18-20-9-3-1-4-10-20)26-27-23-13-7-8-14-24(23)29(26)15-16-31-22-11-5-2-6-12-22/h1-14,21H,15-19H2 |
InChI Key |
JBNPNVYATCJYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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